Cas no 2138288-59-0 (2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid)

2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid is a fluorinated amino acid derivative characterized by its unique structural features, including a difluoromethyl group and a 3-methylcyclobutylamine moiety. The presence of fluorine atoms enhances its metabolic stability and potential bioactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The cyclobutyl ring contributes to conformational rigidity, which may influence binding affinity in target interactions. This compound is particularly useful in the synthesis of protease inhibitors or other biologically active molecules, where fluorination is leveraged to improve pharmacokinetic properties. Its well-defined stereochemistry and purity ensure reproducibility in research applications.
2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid structure
2138288-59-0 structure
商品名:2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
CAS番号:2138288-59-0
MF:C8H13F2NO2
メガワット:193.19112944603
CID:6475149
PubChem ID:165789035

2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid 化学的及び物理的性質

名前と識別子

    • 2138288-59-0
    • 2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
    • EN300-789388
    • 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
    • インチ: 1S/C8H13F2NO2/c1-5-2-6(3-5)11-4-8(9,10)7(12)13/h5-6,11H,2-4H2,1H3,(H,12,13)
    • InChIKey: PYQOZYCHSCNQOH-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)(CNC1CC(C)C1)F

計算された属性

  • せいみつぶんしりょう: 193.09143498g/mol
  • どういたいしつりょう: 193.09143498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-789388-0.5g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
0.5g
$1289.0 2025-02-22
Enamine
EN300-789388-10.0g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
10.0g
$5774.0 2025-02-22
Enamine
EN300-789388-0.25g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
0.25g
$1235.0 2025-02-22
Enamine
EN300-789388-0.05g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
0.05g
$1129.0 2025-02-22
Enamine
EN300-789388-0.1g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
0.1g
$1183.0 2025-02-22
Enamine
EN300-789388-1.0g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
1.0g
$1343.0 2025-02-22
Enamine
EN300-789388-5.0g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
5.0g
$3894.0 2025-02-22
Enamine
EN300-789388-2.5g
2,2-difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid
2138288-59-0 95.0%
2.5g
$2631.0 2025-02-22

2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid 関連文献

2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acidに関する追加情報

Introduction to 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid (CAS No. 2138288-59-0)

2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid (CAS No. 2138288-59-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid is particularly noteworthy. The presence of difluoro substituents and a cyclobutylamine moiety imparts distinct chemical and biological properties to the molecule. The difluoro substitution enhances the lipophilicity and metabolic stability of the compound, while the cyclobutylamine group contributes to its binding affinity and selectivity for specific biological targets.

In terms of synthesis, several methods have been reported for the preparation of 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid. One common approach involves the reaction of 2,2-difluoropropionyl chloride with 3-methylcyclobutylamine followed by hydrolysis to yield the desired carboxylic acid. Another method utilizes a one-pot multistep synthesis starting from commercially available precursors. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.

The biological activities of 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid have been extensively studied in recent years. Research has shown that this compound exhibits potent activity against various targets relevant to neurological disorders and cancer. For instance, it has been found to modulate specific receptors and enzymes involved in neurotransmission and cell signaling pathways. Additionally, studies have demonstrated its ability to inhibit tumor growth and metastasis in preclinical models.

In the context of neurological disorders, 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid has shown promise as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate key receptors and enzymes involved in neurodegeneration makes it a valuable candidate for further investigation. Preclinical studies have indicated that it can improve cognitive function and reduce neuroinflammation in animal models.

In cancer research, 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid has demonstrated significant antitumor activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and growth. These findings suggest that this compound could be a promising lead for the development of new anticancer drugs.

The pharmacokinetic properties of 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid have also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability, making it suitable for oral administration in therapeutic applications. Additionally, its metabolic stability ensures prolonged activity in vivo.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid (CAS No. 2138288-59-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its favorable biological activities and pharmacokinetic properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for scientists and researchers alike.

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